3-({4-[(4-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-(2-thienyl)-1-propanone
Beschreibung
The compound “3-({4-[(4-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-(2-thienyl)-1-propanone” is a structurally complex molecule featuring three interconnected phenylsulfanyl groups and two thienyl-propanone moieties. Its synthesis likely involves multi-step reactions, including sulfanyl group coupling and ketone formation, as suggested by analogous synthetic pathways for related compounds (e.g., refluxing with DMF/LiH for 3–5 hours) .
Eigenschaften
IUPAC Name |
3-[4-[4-(3-oxo-3-thiophen-2-ylpropyl)sulfanylphenyl]sulfanylphenyl]sulfanyl-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O2S5/c27-23(25-3-1-15-31-25)13-17-29-19-5-9-21(10-6-19)33-22-11-7-20(8-12-22)30-18-14-24(28)26-4-2-16-32-26/h1-12,15-16H,13-14,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAYCXLCFNDFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCCC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O2S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-({4-[(4-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-(2-thienyl)-1-propanone , often referred to as compound 1 , has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of compound 1, supported by relevant case studies, research findings, and data tables.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compound 1 against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus (MRSA) | 40 |
| Escherichia coli | 70 |
| Pseudomonas aeruginosa | 50 |
In a study conducted by Fayad et al. (2019), compound 1 exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent against resistant strains .
Anticancer Activity
The anticancer properties of compound 1 have also been investigated in vitro. A notable study assessed its effects on human cancer cell lines, revealing promising results:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 35 |
These findings suggest that compound 1 may induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and disruption of mitochondrial function .
The biological activity of compound 1 is believed to be linked to its ability to interact with cellular targets involved in critical signaling pathways. Preliminary research indicates that it may inhibit key enzymes related to cell proliferation and survival, including:
- Topoisomerases
- Cyclin-dependent kinases (CDKs)
This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
Study on Antimicrobial Efficacy
A recent investigation published in Antibiotics evaluated the efficacy of compound 1 against multi-drug resistant strains. The study utilized a disc diffusion method and reported that compound 1 demonstrated comparable activity to standard antibiotics, highlighting its potential as a lead compound for further development .
Study on Anticancer Properties
In another study, researchers screened a library of compounds for their ability to inhibit tumor growth in multicellular spheroids. Compound 1 was identified as a novel candidate with significant anticancer activity, prompting further exploration into its pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Molecular Complexity : The target compound’s tri-sulfanyl-phenyl backbone increases molecular weight (~460 Da vs. ~266–282 Da for analogs) and TPSA, suggesting reduced membrane permeability but enhanced polar interactions .
Lipophilicity: The fluorophenyl analog’s lower XlogP (3.9) compared to the chlorophenyl variant (~4.3) reflects fluorine’s electronegativity versus chlorine’s hydrophobicity.
Hydrogen Bonding : The target’s six hydrogen bond acceptors (vs. four in analogs) may improve binding to polar targets but reduce metabolic stability.
Research Findings
- Synthetic Accessibility : The fluorophenyl and chlorophenyl analogs are commercially available, indicating scalable synthesis routes (e.g., single-step sulfanyl coupling) . In contrast, the target compound’s synthesis likely demands rigorous purification and specialized reagents (e.g., LiH in DMF) .
- Electronic Effects : Fluorine’s electron-withdrawing nature in the fluorophenyl analog may enhance oxidative stability compared to chlorine’s electron-donating resonance effects . The target’s conjugated sulfanyl groups could delocalize electron density, altering redox behavior.
- Pharmacological Potential: While the analogs’ simpler structures favor pharmacokinetic optimization (e.g., oral bioavailability), the target’s extended π-system may improve binding to aromatic-rich biological targets (e.g., enzyme active sites).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
